Atropine sulfate

Description

Properties

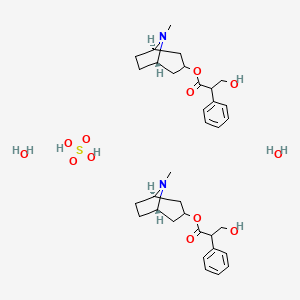

Molecular Formula |

C34H52N2O12S |

|---|---|

Molecular Weight |

712.8 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;; |

InChI Key |

BXSVDJUWKSRQMD-BAAOIJEOSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Atropine Sulfate in Neuronal Cultures: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), an alkaloid derived from Atropa belladonna, is a cornerstone pharmacological tool and a clinically significant medication.[1][2] Its primary role is that of a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] In the context of neuronal cultures, atropine serves as an invaluable instrument for dissecting the intricate roles of the cholinergic system in neuronal signaling, excitability, and network function. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of atropine sulfate in in-vitro neuronal models, detailing its receptor interactions, downstream signaling consequences, and electrophysiological effects. The guide includes summaries of quantitative data and detailed experimental protocols to facilitate reproducible research.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

The fundamental mechanism of this compound is its ability to bind reversibly to all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4][6] It does not differentiate significantly between these subtypes, acting as a non-specific antagonist.[5] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine (ACh), atropine competitively blocks the activation of these receptors.[3][7] This blockade prevents the conformational changes in the receptor necessary to initiate intracellular signaling cascades, effectively inhibiting the physiological responses normally mediated by ACh at these sites.[3][4]

Quantitative Data: Receptor Binding and Inhibitory Potency

The affinity of atropine for muscarinic receptor subtypes is typically characterized by its equilibrium dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50). These values, derived from radioligand binding assays, quantify the potency of atropine's antagonistic action.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [6] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [6] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [6] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [6] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [6] |

Impact on Intracellular Signaling Pathways

Atropine's antagonism of mAChRs directly translates to the inhibition of their respective G-protein-coupled signaling pathways. Muscarinic receptors are broadly divided into two families based on their G-protein coupling: Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4).

-

Inhibition of Gq/11 Pathway (M1, M3, M5): In the absence of atropine, ACh binding to these receptors activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking these receptors, atropine prevents this cascade, thereby inhibiting ACh-mediated increases in intracellular calcium and PKC activation.

-

Inhibition of Gi/o Pathway (M2, M4): ACh binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[8] Atropine's blockade of M2 and M4 receptors prevents both the suppression of cAMP and the activation of GIRK channels, thus "disinhibiting" adenylyl cyclase and preventing ACh-induced hyperpolarization.

Effects on Neurotransmitter Release

A significant action of atropine in neuronal cultures is the enhancement of acetylcholine release from presynaptic terminals.[9][10][11] This seemingly paradoxical effect is explained by the blockade of inhibitory muscarinic autoreceptors, typically of the M2 subtype, located on cholinergic nerve endings. These autoreceptors normally function as a negative feedback mechanism; when activated by ACh in the synaptic cleft, they inhibit further ACh release. By antagonizing these autoreceptors, atropine removes this feedback inhibition, leading to an increased release of ACh, an effect often described as "disinhibition".[9] This effect has been shown to be dependent on the extracellular calcium concentration.[9][11]

Electrophysiological Consequences

In neuronal cultures, atropine's primary electrophysiological effects stem from its prevention of ACh-mediated modulation of ion channels. However, at higher concentrations, its effects can become more complex due to interactions with other receptor systems.

| Effect | Description | Primary Receptor Target | Consequence in Neuronal Cultures | Reference |

| Blockade of Vagal Slowing | Prevents ACh-induced activation of GIRK channels, which normally causes hyperpolarization and slows the firing rate of pacemaker neurons. | M2 | Prevents ACh-induced decrease in neuronal firing rate. | [8] |

| Inhibition of Nicotinic Receptors | At high concentrations (micromolar range), atropine can act as a noncompetitive, voltage-dependent inhibitor of certain neuronal nicotinic acetylcholine receptors (nAChRs). | α4β4 nAChR | Inhibition of fast synaptic transmission mediated by nAChRs. Can also cause potentiation at low agonist concentrations. | [12] |

| Inhibition of Serotonin Receptors | Competitively antagonizes the activation of 5-HT3 receptors, which are ligand-gated ion channels. | 5-HT3 | Reduction of inward currents elicited by serotonin. | [13] |

| Attenuation of Synaptic Excitation | Can selectively block synaptic excitation mediated by specific pathways, such as those from the pulvinar to the visual cortex, without affecting excitatory amino acid responses. | Muscarinic | Demonstrates that specific thalamocortical inputs are cholinergic. | [14] |

Experimental Protocols

Primary Neuronal Culture Preparation (Rat Cortex)

This protocol describes the isolation and culture of cortical neurons from embryonic day 18 (E-18) rat embryos, a common model for studying neuronal function.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E-18)

-

Hibernate®-E medium

-

Papain (2 mg/mL)

-

Neurobasal® Plus Medium supplemented with B-27® Plus

-

Poly-D-lysine (PDL) coated culture plates or coverslips

-

Sterile dissection tools, pipettes, and conical tubes

Methodology:

-

Euthanize the pregnant rat according to approved animal care protocols and harvest the E-18 embryos.

-

Dissect the cortices from the embryonic brains in ice-cold Hibernate®-E medium. Carefully remove the meninges.[15]

-

Transfer the cortical tissue to a conical tube and enzymatically digest with papain solution for 30 minutes at 30°C, with gentle agitation every 5 minutes.[15]

-

Stop the digestion and gently dissociate the tissue by triturating with a fire-polished glass Pasteur pipette in complete Neurobasal® Plus medium.

-

Allow cell debris to settle for 2 minutes, then transfer the supernatant containing the single-cell suspension to a new tube.

-

Perform a cell count using a hemocytometer and trypan blue to assess viability.

-

Centrifuge the cell suspension at 200 x g for 4 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete Neurobasal® Plus medium and plate the cells onto PDL-coated vessels at a desired density (e.g., 1 x 105 cells/well in a 48-well plate).[15]

-

Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments within 7-21 days in vitro (DIV).

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the affinity (Ki) of atropine for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).

Materials:

-

Cell membranes from CHO cells stably expressing a human muscarinic receptor subtype (e.g., M1)

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., PBS, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of atropine.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM atropine) to a set of tubes. For total binding, add only buffer.

-

Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of neuronal electrical activity to assess the effect of atropine on ACh-induced currents.

Materials:

-

Mature neuronal culture (e.g., >14 DIV) on coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pulling micropipettes

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal solution for the pipette (e.g., K-gluconate based)

-

Acetylcholine and this compound stock solutions

Methodology:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the micropipette and apply slight positive pressure.

-

Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the cell membrane patch under the pipette with brief, strong suction to achieve the "whole-cell" configuration.

-

Clamp the neuron at a desired holding potential (e.g., -70 mV) in voltage-clamp mode.

-

Establish a baseline recording. Apply acetylcholine to the bath to elicit a current response.

-

Wash out the acetylcholine. Pre-incubate the neuron with this compound for several minutes.

-

While still in the presence of atropine, co-apply acetylcholine and record the response. A reduction or abolition of the ACh-induced current indicates an antagonistic effect.

-

Analyze the changes in current amplitude, kinetics, and other electrical properties using appropriate software.

Conclusion

This compound's mechanism of action in neuronal cultures is centered on its role as a non-selective, competitive antagonist of muscarinic acetylcholine receptors. This antagonism comprehensively blocks both Gq/11 and Gi/o-coupled signaling pathways, preventing ACh-mediated modulation of intracellular calcium, cAMP levels, and ion channel activity. Furthermore, by blocking presynaptic autoreceptors, atropine facilitates an increase in acetylcholine release. These well-characterized actions, quantifiable through binding assays and observable in electrophysiological recordings, solidify atropine's position as an essential tool for probing the function of the cholinergic system in the central nervous system at the cellular level.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. nursingcenter.com [nursingcenter.com]

- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 9. Effects of atropine on the release of newly synthesized acetylcholine from rat striatal slices at various concentrations of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiation and inhibition of neuronal nicotinic receptors by atropine: competitive and noncompetitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective synaptic antagonism by atropine and alpha-aminoadipate of pulvinar and cortical afferents to the suprasylvian visual area (Clare-Bishop area) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]

Atropine Sulfate: A Comprehensive Technical Guide to its Muscarinic Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its clinical significance in treating a variety of conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders, stems from its ability to block the effects of acetylcholine at these receptors.[4][5] This technical guide provides an in-depth analysis of the binding affinity and kinetics of atropine sulfate at the five human muscarinic receptor subtypes (M1-M5), offering valuable data and methodological insights for researchers in pharmacology and drug development.

This compound Binding Affinity at Muscarinic Receptors

Atropine exhibits high affinity for all five muscarinic receptor subtypes.[5] The binding affinity is typically quantified using equilibrium dissociation constants (Ki), inhibition constants (IC50), and pA2/pKB values. The following tables summarize the available quantitative data for this compound's binding affinity to human M1-M5 muscarinic receptors.

Table 1: this compound Inhibition Constants (IC50) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

| M1 | 2.22 ± 0.60 |

| M2 | 4.32 ± 1.63 |

| M3 | 4.16 ± 1.04 |

| M4 | 2.38 ± 1.07 |

| M5 | 3.39 ± 1.16 |

| Data sourced from a competitive antagonist radioligand binding assay.[5] |

Table 2: this compound Equilibrium Dissociation Constants (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

| Data derived from competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[5] |

Table 3: Atropine pKB and pA2 Values

| Parameter | Value | Tissue/Assay |

| pKB | 9.67 | Human Umbilical Vein (ACh-induced contraction)[1] |

| pKB | 8.90 | Mouse Urinary Bladder (5-methylfurmethide-induced contraction)[2] |

| pA2 | 10.2 ± 1.1 | Canine Stomach Smooth Muscle Cells (Contraction)[6] |

| pKB and pA2 values are measures of antagonist potency, with higher values indicating greater potency. |

Muscarinic Receptor Binding Kinetics of this compound

Experimental Protocol: Competition Kinetic Radioligand Binding Assay

This method is employed to determine the association and dissociation rates of an unlabeled ligand (e.g., atropine) by observing its effect on the binding of a radiolabeled ligand with known kinetic properties.

Objective: To determine the k_on_ and k_off_ of this compound at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand with known kinetic parameters for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Methodology:

-

Radioligand Characterization (if necessary):

-

Association Assay: Incubate the cell membranes with a single concentration of the radioligand. At various time points, filter the samples and measure the bound radioactivity. The observed association rate (k_obs_) is determined by fitting the data to a one-phase association equation. The k_on_ can then be calculated using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration.

-

Dissociation Assay: Incubate the membranes with the radioligand until equilibrium is reached. Initiate dissociation by adding an excess of a non-radiolabeled antagonist (e.g., a high concentration of atropine). At various time points, filter the samples and measure the remaining bound radioactivity. The k_off_ is determined by fitting the data to a one-phase dissociation equation.

-

-

Competition Kinetic Assay:

-

Incubate the cell membranes with the radioligand and various concentrations of this compound simultaneously.

-

At multiple time points, terminate the incubation by rapid filtration and wash the filters to remove unbound ligands.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are globally fitted to a competition kinetic binding model. This analysis yields the k_on_ (k₃) and k_off_ (k₄) values for the unlabeled competitor (this compound).

-

Example Kinetic Data for [³H]-NMS at the M3 Receptor: As a reference, a study on the human M3 muscarinic receptor reported the following kinetic parameters for the radioligand [³H]-NMS:

Signaling Pathway Antagonism

Atropine, as a competitive antagonist, does not elicit a downstream signaling cascade. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting its effects.[7][8] The primary signaling pathways coupled to muscarinic receptors are:

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).[9]

The following diagram illustrates the antagonistic action of atropine on these pathways.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a radioligand competition binding assay used to determine the binding affinity of a compound like this compound.

Conclusion

This technical guide provides a consolidated resource on the binding affinity and kinetics of this compound at human muscarinic acetylcholine receptors. The presented data and methodologies are crucial for researchers investigating the pharmacology of atropine and for those involved in the development of novel muscarinic receptor-targeted therapeutics. While comprehensive kinetic data for atropine remains an area for further investigation, the experimental protocols outlined here provide a clear path for its determination.

References

- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Cholinergic Blockade Mechanisms of Atropine Sulfate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a tertiary amine and naturally occurring belladonna alkaloid, is a potent and non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its ability to cross the blood-brain barrier allows for significant modulation of cholinergic signaling within the central nervous system (CNS), leading to a range of physiological and psychological effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying atropine's cholinergic blockade in the CNS. It details the binding affinities of atropine for the five muscarinic receptor subtypes, the subsequent alterations in downstream signaling pathways, and the functional consequences at the cellular and systemic levels. Furthermore, this guide presents detailed experimental protocols for key methodologies used to investigate these mechanisms, including radioligand binding assays, in vivo microdialysis, and patch-clamp electrophysiology. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Atropine's primary mechanism of action in the CNS is its competitive and reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] It binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying these receptors, atropine prevents ACh from binding and initiating downstream intracellular signaling cascades.[3] This blockade of cholinergic transmission disrupts the "rest and digest" functions of the parasympathetic nervous system and modulates a wide array of cholinergic processes within the brain, including learning, memory, and motor control.

Binding Affinity of Atropine Sulfate for Muscarinic Receptor Subtypes

Atropine exhibits high affinity for all five muscarinic receptor subtypes, with Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range. This non-selectivity is a key feature of its pharmacological profile. The binding affinities, as determined by radioligand binding assays, are summarized in the table below.

| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Radioligand Used in Competition Assay | Tissue/Cell Type | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [3H]N-methylscopolamine | CHO cells | [4] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [3H]N-methylscopolamine | CHO cells | [4] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [3H]N-methylscopolamine | CHO cells | [4] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [3H]N-methylscopolamine | CHO cells | [4] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [3H]N-methylscopolamine | CHO cells | [4] |

Modulation of Downstream Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. Atropine's blockade of these receptors prevents the activation of their associated G-proteins and downstream effector molecules. The five mAChR subtypes are primarily coupled to two major G-protein families: Gq/11 and Gi/o.

Blockade of Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Activation of these receptors by ACh stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Atropine, by blocking these receptors, inhibits this entire cascade, preventing the rise in intracellular Ca2+ and the activation of PKC. This has significant implications for neuronal excitability and synaptic plasticity. For instance, in the basolateral amygdala, atropine (1 μM) has been shown to reduce the peak Ca2+ response to muscarinic agonists by 81 ± 10% in the soma.[5]

Blockade of Gi/o-Coupled Receptors (M2, M4)

M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by ACh, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, leading to a disinhibition of adenylyl cyclase and a reduction in the opening of GIRK channels. This can result in increased neuronal firing and neurotransmitter release.

Functional Consequences of Cholinergic Blockade in the CNS

Atropine's non-selective blockade of muscarinic receptors across various brain regions leads to a wide range of effects on neuronal function and behavior.

Effects on Neuronal Excitability and Firing Rate

By blocking both excitatory (M1, M3, M5) and inhibitory (M2, M4) muscarinic influences, atropine can have complex, dose-dependent effects on neuronal firing. In the hippocampus, iontophoretic application of atropine to theta cells, which are presumed interneurons, reduced their firing rates to an average of 24% of the control rate.[6] This suggests that the tonic firing of these neurons is heavily dependent on cholinergic input. In contrast, for CA1 pyramidal cells, atropine selectively eliminated bursting activity without significantly affecting the overall firing rate.[6]

| Brain Region | Neuron Type | Atropine Effect on Firing | Quantitative Change | Reference |

| Hippocampus | Theta Cells (Interneurons) | Decrease | Reduced to 24% of control | [6] |

| Hippocampus | CA1 Pyramidal Cells | Elimination of Bursting | No significant change in overall rate | [6] |

Modulation of Neurotransmitter Release

Atropine can significantly alter the release of various neurotransmitters in the CNS. By blocking presynaptic M2/M4 autoreceptors on cholinergic neurons, which normally act to inhibit further ACh release, atropine can paradoxically increase the extracellular concentration of ACh. In striatal slices, atropine increased the basal release of ACh in a concentration-dependent manner, with a maximal effect of 1.4-1.8 times the control release at concentrations of 0.1 to 1.0 μM.[7]

Atropine also indirectly affects the release of other neurotransmitters, such as dopamine (B1211576). In the striatum, the activity of cholinergic interneurons, which express M2 and M4 receptors, modulates dopamine release.[8] Blockade of these receptors by atropine can alter the cholinergic tone and subsequently influence dopamine transmission.[8][9]

| Brain Region | Neurotransmitter | Atropine Effect | Quantitative Change | Reference |

| Striatum | Acetylcholine (ACh) | Increase | 1.4-1.8 times control | [7] |

| Striatum | Dopamine (DA) | Modulation | Dependent on neuronal activity | [8][9] |

| Prefrontal Cortex | Dopamine (DA) | Increase | ~50% increase (with anxiogenic beta-carboline) | [10] |

Impact on Synaptic Plasticity and Cognition

Cholinergic signaling, particularly through M1 receptors, plays a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory. M1 receptor activation in the hippocampus is known to facilitate long-term potentiation (LTP).[11][12][13][14] Consequently, blockade of M1 receptors by atropine can impair LTP and disrupt cognitive processes. This is consistent with the well-documented amnesic effects of atropine and other muscarinic antagonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the cholinergic blockade mechanisms of this compound in the CNS.

Radioligand Binding Assay for Atropine Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of atropine for a specific muscarinic receptor subtype.

Objective: To quantify the binding affinity of atropine for a specific muscarinic receptor subtype expressed in a cell line or brain tissue homogenate.

Materials:

-

Cell membranes or brain tissue homogenate expressing the muscarinic receptor subtype of interest.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic antagonist radioligand.[15][16][17]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled muscarinic antagonist (e.g., 10 µM atropine).

-

Competition Binding: Membranes, radioligand, and a range of concentrations of unlabeled atropine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of atropine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of atropine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis to Measure Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to measure the effect of atropine on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Objective: To quantify the effect of systemic or local administration of atropine on the extracellular concentrations of acetylcholine and/or dopamine in a specific brain region (e.g., hippocampus, prefrontal cortex, striatum).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound solution.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the target brain region.[18] Allow the animal to recover from surgery.

-

Probe Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[19]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable neurotransmitter levels.

-

Atropine Administration: Administer atropine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals for a defined period after atropine administration.

-

Sample Analysis: Analyze the dialysate samples to quantify the concentration of the neurotransmitter(s) of interest using a sensitive analytical technique like HPLC-ECD.

-

Data Analysis:

-

Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Use appropriate statistical tests to determine the significance of the atropine-induced changes.

-

References

- 1. droracle.ai [droracle.ai]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. benchchem.com [benchchem.com]

- 5. Distribution of IP3-mediated calcium responses and their role in nuclear signalling in rat basolateral amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of atropine on hippocampal theta cells and complex-spike cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor blockade increases basal acetylcholine release from striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitation of Long-Term Potentiation by Muscarinic M1 Receptors Is Mediated by Inhibition of SK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facilitation of long-term potentiation by muscarinic M(1) receptors is mediated by inhibition of SK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Dose-Response Relationship of Atropine Sulfate in Rodent Models: A Technical Guide

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the dose-response relationship of atropine (B194438) sulfate (B86663) in rodent models. Atropine sulfate, a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical tool in preclinical research. Its effects are highly dose-dependent, ranging from therapeutic interventions to significant toxicological outcomes. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism and Signaling Pathways

Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors (M1-M5).[1][2][3] This blockade inhibits the physiological responses normally induced by parasympathetic nervous system stimulation. The pharmacologic effects of atropine are directly related to the dose administered.[2]

-

Low Doses: Primarily inhibit salivary and bronchial secretions.[2]

-

Moderate Doses: Cause pupil dilation (mydriasis) and an increased heart rate (tachycardia).[2]

-

High Doses: Lead to decreased gastrointestinal motility and inhibition of gastric acid secretion.[2]

The five subtypes of muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects upon blockade by atropine:

-

M1, M3, M5 Receptors: These are coupled to Gq/11 proteins. Blockade inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium levels.[1][4]

-

M2, M4 Receptors: These are coupled to Gi/o proteins. Blockade leads to the disinhibition of adenylyl cyclase, which can increase intracellular cyclic AMP (cAMP) levels.

Interestingly, beyond its primary role as a muscarinic antagonist, atropine has been shown to augment cardiac contractility by directly inhibiting cAMP-specific phosphodiesterase type 4 (PDE4).[5]

Experimental Protocols

Standardized protocols are essential for reproducible results in preclinical studies. The following sections outline common methodologies for working with this compound in rodent models.

Preparation of this compound Solution

A consistent and sterile formulation is the first step in any experiment.

-

Compound: this compound is typically used due to its high stability and water solubility.[1]

-

Vehicle: The most common vehicle is sterile 0.9% physiological saline.[1]

-

Preparation:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.

-

Ensure the solution is completely clear and free of any particulates.

-

For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1]

-

-

Storage: Stock solutions should be stored at 2-8°C and protected from light. It is recommended to prepare fresh dilutions for each experiment.[1]

Example Experimental Workflow: Reversal of Drug-Induced Bradycardia

This protocol provides a framework for evaluating the chronotropic effects of atropine.

Detailed Steps:

-

Animal Model: Adult C57BL/6 mice or Sprague Dawley/Wistar rats are commonly used.[1][6][7] Animals should be properly acclimated before the experiment.[8]

-

Bradycardia Induction: Administer a known bradycardic agent, such as a high dose of a beta-blocker or a cholinergic agonist.[1]

-

Monitoring: Continuously monitor the heart rate (HR) using methods like electrocardiography (ECG) or a tail-cuff system to establish a stable, reduced baseline.[1]

-

Atropine Administration: Once stable bradycardia is achieved, administer the desired dose of this compound. Common routes include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), or intramuscular (i.m.).[1][2]

-

Data Collection: Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to characterize the dose-response and time-course of the effect.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound in rodent models.

Table 1: Pharmacological Effects on the Cardiovascular System in Rats

| Species/Strain | Dose | Route | Effect | Reference |

| Sprague Dawley | 5 - 80 mg/kg | i.v. | Dose-dependent reduction in heart rate and blood pressure (bradycardia and hypotension at high doses). | [6] |

| Wistar-Kyoto | 5 - 50 mg/kg | i.v. | Immediate and dose-dependent decrease in blood pressure. | [9] |

| Rat | 0.05 mg/kg | i.m. | Increased heart rate for 30 minutes. | [10] |

| Rat | 0.05 - 0.5 mg/kg | s.c., i.m. | Recommended dosage for cardiac issues. | [2] |

Table 2: Effects on the Central Nervous System (CNS) in Rats

| Species/Strain | Dose | Route | Effect | Reference |

| Long-Evans | 0.25 - 1.0 mg/kg | i.p. | Did not convincingly influence Brainstem Auditory Evoked Potential (BAEP). | [11] |

| Long-Evans | 40 mg/kg | i.p. | Significant amplitude increases in BAEP components (P1, P2, P3); amplitude decrements in Cortical Auditory Evoked Potential (CAEP). | [11] |

| Wistar | 3.44 - 55 mg/kg | i.v. | Dose-dependent impairment of maze performance and changes in EEG frequency and amplitude, modeling delirium. | [7] |

Table 3: Toxicological Data (LD50)

| Species | Route | LD50 | Reference |

| Rat | Oral | 500 mg/kg | [12][13] |

| Rat | Intraperitoneal | 280 mg/kg | [12] |

| Rat | Subcutaneous | 250 mg/kg | [12] |

| Mouse | Oral | 75 mg/kg | [12][13][14] |

| Mouse | Intraperitoneal | 30 mg/kg | [12] |

| Mouse | Subcutaneous | 428 mg/kg | [12] |

Table 4: Muscarinic Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) | Reference |

| M1 | 2.22 ± 0.60 | [15] |

| M2 | 4.32 ± 1.63 | [15] |

| M3 | 4.16 ± 1.04 | [15] |

| M4 | 2.38 ± 1.07 | [15] |

| M5 | 3.39 ± 1.16 | [15] |

Table 5: Effects on Thermoregulation and Neuromuscular Transmission in Rats

| Parameter | Dose | Route | Effect | Reference |

| Heating Rate | 200 µg/kg | i.v. | Increased heating rate from 0.022°C/min (saline) to 0.087°C/min in heat-stressed rats, indicating inhibited salivation/cooling. | [16] |

| Neuromuscular Transmission | < 1 µmol/L | In vitro | Enhanced indirectly-elicited twitch, tetanic, and post-tetanic twitch responses in diaphragm preparation. | [17] |

| Neuromuscular Transmission | > 10 µmol/L | In vitro | Reduced twitch contractions and produced a neuromuscular block. | [17] |

Logical Relationships: Dose-Dependent Biphasic Effects

The dose-response to atropine is not always linear; a classic example is its biphasic effect on heart rate. At very low doses, atropine can cause a paradoxical bradycardia before the more characteristic tachycardia is observed at higher doses. This is often attributed to the blockade of presynaptic M2 autoreceptors on vagal nerve endings, which increases acetylcholine release and transiently overcomes the postsynaptic blockade.

Conclusion

The dose-response relationship of this compound in rodent models is complex, exhibiting a wide range of effects across cardiovascular, central nervous, and other physiological systems. A thorough understanding of these dose-dependent actions, from receptor binding affinities to systemic toxicological endpoints, is paramount for the accurate design and interpretation of preclinical studies. The data and protocols presented in this guide serve as a foundational resource for researchers utilizing atropine as a pharmacological tool, ensuring that experimental outcomes are both robust and relevant.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound – Rat Guide [ratguide.com]

- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 9. Studies on the hypotensive response to atropine in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. merck.com [merck.com]

- 14. msd.com [msd.com]

- 15. apexbt.com [apexbt.com]

- 16. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atropine sulphate enhances neuromuscular transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular and Molecular Impact of Atropine Sulfate on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a potent and widely utilized anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to a profound relaxation of smooth muscle. This technical guide provides an in-depth exploration of the cellular and molecular effects of atropine sulfate on smooth muscle tissues. It delineates the intricate signaling pathways disrupted by atropine, presents quantitative data on its receptor affinity and functional antagonism, and offers detailed protocols for key experimental techniques used to investigate these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and smooth muscle physiology.

Introduction

Smooth muscle contractility is a fundamental physiological process, critical for the function of numerous organ systems, including the gastrointestinal, respiratory, cardiovascular, and urogenital tracts. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a pivotal role in regulating smooth muscle tone. This compound, by competitively blocking the action of ACh at muscarinic receptors, serves as a powerful tool for both therapeutic intervention and scientific investigation.[1][2] Understanding its precise cellular and molecular effects is paramount for its effective clinical use and for the development of novel therapeutics targeting smooth muscle function.

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine acts as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][4] In smooth muscle, the predominant subtypes responsible for mediating contraction are the M2 and M3 receptors.[1][5]

-

M3 Receptor Blockade: The primary mechanism for atropine-induced smooth muscle relaxation is the blockade of M3 receptors.[1][6] These receptors are coupled to the Gq/11 class of G proteins.[2][7]

-

M2 Receptor Involvement: While M3 receptors are the principal mediators of contraction, M2 receptors are also expressed in smooth muscle and can contribute to the contractile response.[1][5]

Atropine's antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of acetylcholine or other muscarinic agonists at the receptor sites.[5][6]

Cellular Signaling Pathways Modulated by Atropine

By blocking muscarinic receptors, atropine disrupts the downstream signaling cascades that lead to smooth muscle contraction.

The Canonical Gq/11-PLC-IP3 Pathway

The activation of M3 receptors by acetylcholine initiates a well-defined signaling pathway that atropine effectively inhibits at its origin.

-

G-Protein Activation: Acetylcholine binding to the M3 receptor causes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[2]

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).[2]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.[2]

-

Calcium-Calmodulin Activation: The rise in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).[8]

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9][10]

-

Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates cross-bridge cycling with actin filaments, resulting in smooth muscle contraction.[9][10]

Atropine, by preventing the initial binding of acetylcholine to the M3 receptor, completely abrogates this entire signaling cascade.

Involvement of the RhoA/Rho-Kinase (ROCK) Pathway

Recent evidence suggests that muscarinic receptor activation can also engage the RhoA/Rho-kinase (ROCK) pathway, which contributes to Ca2+ sensitization of the contractile apparatus.[3][5] This pathway can be initiated by both M2 and M3 receptors.[5]

-

RhoA Activation: Muscarinic receptor activation can lead to the activation of the small GTPase RhoA.[3][11]

-

ROCK Activation: Activated RhoA, in turn, activates Rho-kinase (ROCK).[12]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inhibits the myosin-binding subunit of myosin light chain phosphatase (MLCP).[12]

-

Sustained Contraction: The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, even at lower Ca2+ concentrations, thus contributing to the maintenance of smooth muscle tone.

Atropine's blockade of muscarinic receptors also prevents the activation of this sensitizing pathway.

Non-Muscarinic Effects at High Concentrations

At higher concentrations, atropine may exert effects that are independent of muscarinic receptor blockade. Studies have suggested that high concentrations of atropine can induce relaxation by increasing intracellular calcium sequestration and potentially through actions on potassium channels.[13][14][15] However, its primary and clinically relevant mechanism remains competitive antagonism at muscarinic receptors.

Quantitative Data

The affinity of atropine for muscarinic receptors and its potency in antagonizing agonist-induced contractions have been quantified in various smooth muscle preparations.

| Parameter | Tissue | Value | Reference(s) |

| pA2 | Human Colon (Circular Muscle) | 8.72 ± 0.28 | [16] |

| pA2 | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 | [16] |

| pKB | Human Umbilical Vein | 9.67 | [17] |

| Dissociation Constant (Kd) | Human Iris Sphincter | 0.4 - 0.7 nM | [18] |

| Receptor Subtype | IC50 (nM) | Reference(s) |

| M1 | 2.22 ± 0.60 | [4] |

| M2 | 4.32 ± 1.63 | [4] |

| M3 | 4.16 ± 1.04 | [4] |

| M4 | 2.38 ± 1.07 | [4] |

| M5 | 3.39 ± 1.16 | [4] |

| Study | Tissue | Agonist | Atropine Concentration | Effect | Reference(s) |

| Rabbit Corpus Cavernosum | Phenylephrine | 10⁻¹¹ M to 10⁻⁴ M | Dose-dependent contraction up to 10⁻⁸ M, then relaxation | [14][15] | |

| Rat Ileum | Acetylcholine | Not specified | Rightward shift of the dose-response curve | [6][19] | |

| Mouse Ileum | Acetylcholine (1 µM) | 1 µM | Abolished ACh-induced contraction | [9] |

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This technique is a cornerstone for studying the effects of pharmacological agents on smooth muscle contractility.[20][21][22]

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., rat, guinea pig) according to approved ethical protocols.

-

Isolate the desired smooth muscle-containing tissue (e.g., ileum, trachea, aorta).[6][19]

-

Carefully dissect a segment of the tissue (e.g., 2 cm long for ileum) and place it in a petri dish containing physiological salt solution (PSS), such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[20][21]

-

Clean the tissue of any adhering fat or connective tissue.

-

-

Mounting the Tissue:

-

Tie one end of the tissue segment to a fixed hook at the bottom of an organ bath chamber.

-

Tie the other end to an isometric force transducer.[23]

-

Fill the organ bath chamber with pre-warmed and aerated PSS.

-

-

Equilibration:

-

Experimentation:

-

Agonist Dose-Response Curve: Add increasing concentrations of a contractile agonist (e.g., acetylcholine) to the organ bath in a cumulative or non-cumulative manner and record the resulting contractile force.

-

Antagonism with Atropine: After washing out the agonist, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Repeat the agonist dose-response curve in the presence of atropine. A rightward shift in the curve indicates competitive antagonism.[6]

-

Multiple concentrations of atropine can be used to perform a Schild analysis to determine the pA2 value.

-

-

Data Analysis:

-

Measure the peak contractile force for each agonist concentration.

-

Normalize the responses, typically as a percentage of the maximal response to the agonist alone or to a standard stimulus like high potassium chloride (KCl).

-

Plot the log-concentration of the agonist versus the response to generate dose-response curves.

-

Intracellular Calcium Imaging using Fura-2 AM

This method allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells.[24][25][26][27]

Methodology:

-

Cell Preparation:

-

Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain).

-

Plate the cells on glass coverslips and culture them in an appropriate medium until they adhere.

-

-

Dye Loading:

-

Prepare a loading buffer, typically a HEPES-buffered saline solution (pH 7.2-7.4).[26]

-

Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in the loading buffer to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[24][28]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[28]

-

-

De-esterification:

-

Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular Fura-2 AM.

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.[26]

-

-

Calcium Measurement:

-

Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.[25]

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing a muscarinic agonist (e.g., carbachol) to stimulate an increase in [Ca2+]i.

-

To test the effect of atropine, pre-incubate the cells with this compound before adding the agonist.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Changes in this ratio over time reflect the dynamics of calcium signaling in response to stimuli.

-

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of muscarinic receptors in a given tissue preparation.[29][30][31]

Methodology:

-

Membrane Preparation:

-

Homogenize the smooth muscle tissue in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[31]

-

-

Saturation Binding:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

To a parallel set of tubes, add a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.[31]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

-

-

Data Analysis:

-

Plot the specific binding versus the radioligand concentration.

-

Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd (dissociation constant, a measure of receptor affinity) and Bmax (maximum number of binding sites, a measure of receptor density).

-

Visualizations

Caption: Atropine's blockade of the M3 muscarinic receptor signaling pathway.

Caption: Experimental workflow for an isolated organ bath contractility study.

Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.

Conclusion

This compound exerts its profound relaxant effect on smooth muscle primarily through the competitive antagonism of M3 muscarinic acetylcholine receptors. This action effectively decouples parasympathetic nerve stimulation from the intracellular signaling cascades—principally the Gq/11-PLC-IP3 pathway—that govern calcium-dependent contraction. By providing a detailed overview of these molecular mechanisms, quantitative data, and robust experimental protocols, this guide serves as a valuable resource for the scientific community. A thorough understanding of atropine's effects at the cellular and molecular level is essential for its continued application in medicine and for advancing the field of smooth muscle pharmacology.

References

- 1. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of modulators of myosin light-chain kinase activity in single smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 16. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rjptsimlab.com [rjptsimlab.com]

- 20. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 21. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 24. ionbiosciences.com [ionbiosciences.com]

- 25. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hellobio.com [hellobio.com]

- 29. researchgate.net [researchgate.net]

- 30. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. giffordbioscience.com [giffordbioscience.com]

Atropine Sulfate: An In-Depth Technical Guide on Its Impact on Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a cornerstone medication clinically utilized for its anticholinergic properties.[1][2] Its primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5] This action competitively blocks the effects of the neurotransmitter acetylcholine, a key signaling molecule in the parasympathetic nervous system.[2][6] Beyond this well-established role, atropine's influence extends deep into the intracellular environment, modulating a complex network of signaling pathways that govern cellular function. This technical guide provides a detailed exploration of atropine sulfate's effects on G-protein-mediated cascades, second messenger systems, major downstream protein kinase pathways, and its ultimate impact on cellular processes such as proliferation, apoptosis, and ion channel activity. It also presents detailed experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine functions as a competitive and reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3][4] These receptors are G-protein-coupled receptors (GPCRs) that translate the extracellular signal of acetylcholine binding into an intracellular response.[7][8] By occupying the acetylcholine binding site without activating the receptor, atropine effectively prevents the initiation of downstream signaling cascades.[2][6] The specific intracellular pathway affected depends on the G-protein to which the particular mAChR subtype is coupled.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3]

-

M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins.[3][7]

Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Impact on G-Protein-Mediated Signaling Pathways

Atropine's blockade of mAChRs directly prevents the activation of their associated G-proteins, leading to the inhibition of canonical signaling pathways.

Inhibition of Gq/11-Coupled Pathways

Activation of M1, M3, and M5 receptors by acetylcholine triggers the Gq/11 pathway. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][9] Atropine blocks the initiation of this entire cascade, preventing the generation of IP3 and DAG, thereby inhibiting calcium mobilization and PKC activation.

Caption: Atropine inhibits the Gq/11-PLC-IP3/DAG signaling cascade.

Inhibition of Gi/o-Coupled Pathways

Acetylcholine binding to M2 and M4 receptors activates the inhibitory G-protein, Gi/o.[3] This activation has two main effects:

-

The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP).[7]

-

The dissociated Gβγ subunit can directly modulate the activity of other effectors, most notably activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[9]

By antagonizing M2 and M4 receptors, atropine prevents these inhibitory signals. This results in a disinhibition of adenylyl cyclase, potentially increasing cAMP levels from a suppressed state, and prevents the Gβγ-mediated activation of GIRK channels.[2] This latter effect is critical to atropine's ability to increase heart rate by blocking the vagal nerve's slowing effect on the sinoatrial node.[2]

Caption: Atropine blocks Gi/o-mediated inhibition of adenylyl cyclase and GIRK channels.

Non-Canonical Signaling: PDE4 Inhibition

Recent research has revealed a non-muscarinic mechanism of action for atropine. Studies in isolated mouse ventricular cardiomyocytes have shown that atropine can act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[10] PDEs are enzymes that degrade cAMP, terminating its signal. By inhibiting PDE4, atropine can cause an increase in intracellular cAMP levels, particularly when cAMP has been pre-elevated by another stimulus, such as a β-adrenergic agonist. This effect, which is independent of G-protein activation, may contribute to some of atropine's cardiac effects, including its arrhythmogenic potential.[10]

Caption: Atropine can inhibit PDE4, leading to increased cAMP levels.

Downstream Consequences on Major Signaling Cascades

By modulating the initial steps of G-protein activation and cAMP levels, atropine influences major downstream signaling pathways crucial for cell fate decisions.

MAPK/ERK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central regulators of cell growth, proliferation, survival, and differentiation.[11][12][13] In several pathological contexts, such as cancer and inflammation, these pathways are often hyperactivated. Studies have demonstrated that atropine can inhibit the activation of both the MAPK/ERK and PI3K/Akt signaling pathways.[14][15]

For example, in colorectal cancer cells, blocking muscarinic receptors with atropine suppressed cell proliferation and induced apoptosis through the inhibition of the EGFR/AKT/ERK signaling pathway.[14] In retinal pigment epithelial cells, atropine was found to inhibit lipopolysaccharide (LPS)-induced activation of PI3K, AKT, and NF-κB, as well as the activation of ERK and its downstream target c-Fos.[15] This suggests that in certain cellular contexts, tonic activation of mAChRs contributes to the activity of these pro-survival and pro-inflammatory pathways, and atropine's antagonism serves to downregulate them.

Caption: Atropine blocks mAChR-mediated activation of MAPK/ERK and PI3K/Akt pathways.

Cellular and Physiological Outcomes

The modulation of the aforementioned signaling pathways by atropine culminates in significant effects on cellular behavior and overall physiology.

Cell Proliferation and Apoptosis

A direct consequence of inhibiting pro-survival pathways like PI3K/Akt and MAPK/ERK is the suppression of cell proliferation and the induction of apoptosis.[14][15] This effect has been documented in various cell types. In human corneal epithelial cells (HCECs), high concentrations of atropine inhibited cell viability and promoted apoptosis by regulating the miR-30c-1/SOCS3 axis and the downstream JAK2/STAT3 signaling pathway.[16][17] Furthermore, atropine has been shown to reduce the proliferation rate of breast cancer cell lines.[18]

| Cell Line / Type | Atropine Concentration | Observed Effect | Pathway Implicated | Citation |

| CT-26 (Murine Colon Cancer) | Dose-dependent | Suppressed proliferation, induced apoptosis | EGFR/AKT/ERK | [14] |

| MDA-MB-231, T47D (Breast Cancer) | < 15 µM (IC50) | Reduced cell viability | Not specified | [18] |

| ARPE-19 (Retinal Pigment Epithelial) | 100 µM | Inhibited LPS-induced inflammatory signaling | PI3K-AKT-NF-κB, ERK-c-FOS | [15] |

| HCECs (Human Corneal Epithelial) | 0.1% (High Conc.) | Inhibited viability, promoted apoptosis | miR-30c-1/SOCS3, JAK2/STAT3 | [16][17] |

Modulation of Ion Channel Function

Atropine's influence on ion channels is primarily indirect, mediated by its antagonism of mAChRs that are functionally coupled to these channels.[19][20] A classic example is the regulation of cardiac GIRK channels by M2 receptors. Acetylcholine released from the vagus nerve activates M2 receptors in the sinoatrial node, releasing Gβγ subunits that bind to and open GIRK channels.[9] The resulting K+ efflux hyperpolarizes the cell membrane, slowing the rate of spontaneous depolarization and thus decreasing the heart rate. Atropine blocks this M2 receptor activation, preventing Gβγ release and subsequent GIRK channel opening, which leads to an increased heart rate.[2]

Key Experimental Protocols

Protocol: Radioligand Binding Assay for Atropine Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of atropine at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells expressing human M3 receptors).

Materials:

-

Cell membranes expressing the target mAChR subtype.

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), a high-affinity muscarinic antagonist.

-

This compound (unlabeled competitor).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add cell membranes and a fixed, low concentration of [3H]NMS (typically near its Kd value).

-

Non-specific Binding (NSB): Add cell membranes, [3H]NMS, and a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

-

Competition: Add cell membranes, [3H]NMS, and varying concentrations of the atropine serial dilutions.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the logarithm of the atropine concentration.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of atropine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol describes how to assess the effect of atropine on the phosphorylation status of key signaling proteins like Akt and ERK, as described in studies on its anti-inflammatory and anti-proliferative effects.[15]

Materials:

-

Cultured cells (e.g., ARPE-19).

-

Cell culture medium, serum, and supplements.

-

Stimulant (e.g., LPS, carbachol).

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells if necessary to reduce basal signaling. Pre-treat cells with desired concentrations of atropine for a specific duration (e.g., 30 minutes). Then, add the stimulant (e.g., 100 ng/ml LPS) for a defined period (e.g., 30 minutes). Include control groups (vehicle, atropine alone, stimulant alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect lysates, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-